

# Oral Paromomycin Nanoparticle Formulations Demonstrate Superior Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |  |  |  |  |
|----------------------|----------------------|-----------|--|--|--|--|
| Compound Name:       | Paromomycin sulphate |           |  |  |  |  |
| Cat. No.:            | B8601155             | Get Quote |  |  |  |  |

A comprehensive review of recent studies highlights the significant potential of Paromomycinloaded nanoparticles to enhance the treatment of parasitic diseases like leishmaniasis and amoebiasis. These advanced drug delivery systems have consistently shown improved therapeutic outcomes in animal models compared to conventional Paromomycin administration, primarily by overcoming the drug's poor oral bioavailability and targeting infected cells.

Recent in vivo validations in murine models have established that encapsulating Paromomycin within nanoparticles, such as solid lipid nanoparticles (SLNs) and chitosan-based carriers, leads to a marked reduction in parasite burden.[1][2][3][4] This enhanced efficacy is largely attributed to the nanoparticles' ability to facilitate oral absorption and promote a robust Th1-type immune response, characterized by increased levels of interferon-gamma (IFN-y) and nitric oxide, which are crucial for parasite clearance.[2][3][4]

## Comparative Efficacy of Paromomycin Nanoformulations

The development of oral nanoformulations for Paromomycin, an aminoglycoside antibiotic with otherwise negligible intestinal permeability, represents a significant advancement in antiparasitic therapy.[5] Studies have demonstrated that nanoparticle-based delivery systems can







substantially increase the oral bioavailability of Paromomycin, leading to improved treatment outcomes in visceral and cutaneous leishmaniasis, as well as amoebiasis.[1][6][7]



| Nanoparticle<br>Formulation                              | Animal Model | Disease Model                                         | Key Efficacy<br>Findings                                                                                                           | Reference |
|----------------------------------------------------------|--------------|-------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Paromomycin-<br>Solid Lipid<br>Nanoparticles<br>(PM-SLN) | BALB/c Mice  | Leishmania<br>major<br>(Cutaneous<br>Leishmaniasis)   | Significant reduction in footpad swelling and parasite load compared to Paromomycin alone. Stimulated a Th1 immune response.       | [1][2]    |
| Paromomycin-<br>Solid Lipid<br>Nanoparticles<br>(PM-SLN) | BALB/c Mice  | Leishmania<br>tropica<br>(Cutaneous<br>Leishmaniasis) | More effective than Paromomycin alone in inhibiting parasite propagation and promoting a Th1 response.                             | [3][4]    |
| Paromomycin-<br>Chitosan<br>Nanoparticles                | Rats         | Entamoeba<br>histolytica<br>(Amoebiasis)              | Synergistic action of Paromomycin and chitosan nanoparticles resulted in a lower parasite count compared to individual treatments. | [6]       |
| Mannosylated Chitosan Nanoparticles (PM-MCS-dex- NPs)    | BALB/c Mice  | Leishmania<br>major<br>(Cutaneous<br>Leishmaniasis)   | Significantly reduced lesion size and DNA copy number compared to other treatments.                                                | [8]       |



| HPCD Modified Dual Drug- loaded SLNs (Amphotericin B & Paromomycin) | Swiss Albino<br>Mice | Leishmania<br>donovani<br>(Visceral<br>Leishmaniasis) | Significantly reduced liver parasite burden compared to miltefosine. | [7] |
|---------------------------------------------------------------------|----------------------|-------------------------------------------------------|----------------------------------------------------------------------|-----|
| Mannosylated Thiolated PLGA Nanoparticles (MTC-PLGA-PM)             | BALB/c Mice          | Leishmania<br>donovani<br>(Visceral<br>Leishmaniasis) | 3.6-fold reduced parasitic burden compared to free Paromomycin.      | [9] |

# Mechanism of Action: Induction of a Th1 Immune Response

A recurring observation across multiple studies is the ability of Paromomycin-loaded nanoparticles to modulate the host immune response towards a protective Th1 phenotype. This immunomodulatory effect is critical for controlling intracellular parasites like Leishmania. The nanoparticles appear to enhance the delivery of Paromomycin to macrophages, the primary host cells for Leishmania, and concurrently stimulate the production of pro-inflammatory cytokines that activate macrophage parasiticidal activity.





Click to download full resolution via product page

Figure 1: Signaling pathway for enhanced anti-leishmanial activity.

#### **Experimental Protocols**

The in vivo validation of Paromomycin-loaded nanoparticles typically follows a standardized experimental workflow. Below are the detailed methodologies for key experiments cited in the reviewed literature.



### Preparation and Characterization of Paromomycin-Loaded Nanoparticles

- Solid Lipid Nanoparticles (SLNs): PM-SLNs are often prepared using a hot homogenization
  and ultrasonication method. Lipids such as glyceryl monostearate and tristearin are melted,
  and an aqueous solution of Paromomycin sulfate is added under high-speed
  homogenization. The resulting pre-emulsion is then sonicated to form the nano-emulsion,
  which is subsequently cooled to produce SLNs.
- Chitosan Nanoparticles: These are typically prepared using the ionic gelation method, where
  a solution of chitosan is mixed with a cross-linking agent like sodium tripolyphosphate,
  leading to the spontaneous formation of nanoparticles. Paromomycin is incorporated by
  being dissolved in the chitosan solution prior to gelation.
- Characterization: Nanoparticle size, polydispersity index, and zeta potential are determined
  by dynamic light scattering. The encapsulation efficiency is quantified by separating the free
  drug from the nanoparticles (e.g., by centrifugation) and measuring the drug concentration in
  the supernatant using a suitable analytical method like HPLC.

#### In Vivo Efficacy Studies in Murine Models

- Animal Models: BALB/c mice are commonly used for establishing Leishmania infections. For
  cutaneous leishmaniasis, stationary-phase promastigotes of L. major or L. tropica are
  injected into the footpad. For visceral leishmaniasis, amastigotes of L. donovani are injected
  intravenously. For amoebiasis studies, rats are orally inoculated with viable E. histolytica
  cysts.[6]
- Treatment Regimens: Following the establishment of infection, animals are divided into
  different treatment groups: untreated control, empty nanoparticles, free Paromomycin, and
  Paromomycin-loaded nanoparticles. The formulations are administered orally or via injection
  for a specified duration.
- Efficacy Assessment:
  - Leishmaniasis: Treatment efficacy is evaluated by measuring the progression of footpad swelling (for cutaneous forms) and by quantifying the parasite burden in the spleen and



liver (for visceral forms) at the end of the treatment period.[1][3][7] Parasite load is determined by limiting dilution assay or quantitative real-time PCR.[2][3]

 Amoebiasis: Efficacy is assessed by counting the number of E. histolytica cysts in the stool of treated and untreated rats.[6]

#### **Immunological Assays**

- Cytokine Measurement: Spleen cells from treated and control animals are cultured in the presence of Leishmania antigen. The levels of IFN-γ (indicative of a Th1 response) and IL-4 (indicative of a Th2 response) in the culture supernatants are measured by ELISA.[1][2][3]
- Nitric Oxide (NO) Assay: The production of nitric oxide, a key microbicidal agent, by macrophages is quantified using the Griess reagent in the culture supernatants of spleen cells.[1][2][3]



Click to download full resolution via product page

Figure 2: Experimental workflow for in vivo validation.

In conclusion, the in vivo validation of Paromomycin-loaded nanoparticles in animal models provides compelling evidence for their potential as a next-generation therapy for parasitic diseases. The ability to enhance oral bioavailability, target infected cells, and modulate the host immune response positions these nanoformulations as a promising alternative to conventional treatments, warranting further investigation and clinical translation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Solid Lipid Nanoparticles Encapsulated With Paromomycin: An Effective Oral Formulation Against Leishmania major in Mouse Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced paromomycin efficacy by solid lipid nanoparticle formulation against Leishmania in mice model PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid lipid nanoparticle loaded with paromomycin: in vivo efficacy against Leishmania tropica infection in BALB/c mice model PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Paromomycin-Loaded Mannosylated Chitosan Nanoparticles: Targeted Drug Delivery Against BALB/c Mice Infected To L.Major | CiNii Research [cir.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Oral Paromomycin Nanoparticle Formulations
   Demonstrate Superior Efficacy in Preclinical Animal Models]. BenchChem, [2025]. [Online
   PDF]. Available at: [https://www.benchchem.com/product/b8601155#in-vivo-validation-of paromomycin-loaded-nanoparticles-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com